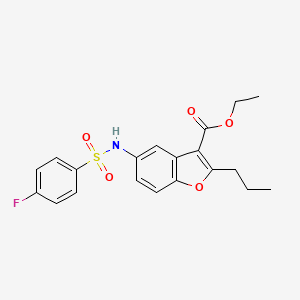

ETHYL 5-(4-FLUOROBENZENESULFONAMIDO)-2-PROPYL-1-BENZOFURAN-3-CARBOXYLATE

Description

ETHYL 5-(4-FLUOROBENZENESULFONAMIDO)-2-PROPYL-1-BENZOFURAN-3-CARBOXYLATE is a benzofuran-derived compound characterized by a 1-benzofuran core substituted at the 5-position with a 4-fluorobenzenesulfonamido group and at the 2-position with a propyl chain. The 3-position is esterified with an ethyl carboxylate moiety. This structure combines aromatic, sulfonamide, and alkyl functionalities, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

IUPAC Name |

ethyl 5-[(4-fluorophenyl)sulfonylamino]-2-propyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FNO5S/c1-3-5-18-19(20(23)26-4-2)16-12-14(8-11-17(16)27-18)22-28(24,25)15-9-6-13(21)7-10-15/h6-12,22H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALRKHTJJRQKWNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-(4-FLUOROBENZENESULFONAMIDO)-2-PROPYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.

Introduction of the Sulfonylamino Group: The sulfonylamino group is introduced by reacting the benzofuran derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

Fluorination: The fluorophenyl group is incorporated through a nucleophilic aromatic substitution reaction using a fluorinating agent like potassium fluoride.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of ETHYL 5-(4-FLUOROBENZENESULFONAMIDO)-2-PROPYL-1-BENZOFURAN-3-CARBOXYLATE may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-(4-FLUOROBENZENESULFONAMIDO)-2-PROPYL-1-BENZOFURAN-3-CARBOXYLATE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Potassium fluoride in dimethyl sulfoxide.

Major Products

Oxidation: Formation of benzofuran-3-carboxylic acid derivatives.

Reduction: Formation of benzofuran-3-ethanol derivatives.

Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

ETHYL 5-(4-FLUOROBENZENESULFONAMIDO)-2-PROPYL-1-BENZOFURAN-3-CARBOXYLATE has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of inflammatory and infectious diseases.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural product analogs and heterocyclic compounds.

Biological Studies: It is used in biochemical assays to study enzyme inhibition and receptor binding.

Industrial Applications: The compound is explored for its use in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ETHYL 5-(4-FLUOROBENZENESULFONAMIDO)-2-PROPYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonylamino group is known to form strong hydrogen bonds with active site residues, enhancing the binding affinity and specificity. The fluorophenyl group contributes to the compound’s lipophilicity, facilitating its passage through biological membranes. The benzofuran ring system provides structural rigidity, ensuring proper orientation of the functional groups for optimal interaction with the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The closest structural analogue is ethyl 5-[(4-bromophenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate (CAS 304694-44-8), which differs in two key substituents:

Halogen Substitution : The 4-fluorobenzenesulfonamido group in the target compound is replaced with a 4-bromobenzenesulfonamido group.

2-Position Substituent : The propyl chain is replaced with a phenyl group .

Table 1: Structural and Physicochemical Comparison

| Property | Target Compound (F) | Bromophenyl Analogue (Br) |

|---|---|---|

| Molecular Formula | C₂₀H₁₈FNO₅S | C₂₃H₁₈BrNO₅S |

| Molecular Weight | ~403.42 g/mol | ~508.33 g/mol |

| Halogen Atomic Properties | Fluorine (atomic radius: 0.64 Å, electronegative) | Bromine (atomic radius: 1.14 Å, polarizable) |

| 2-Position Substituent | Propyl (flexible alkyl chain) | Phenyl (rigid aromatic ring) |

| Lipophilicity (Predicted logP) | Higher (alkyl chain enhances hydrophobicity) | Lower (phenyl reduces alkyl contribution) |

Spectroscopic and Crystallographic Analysis

- NMR Spectroscopy :

- The fluorine substituent in the target compound would deshield adjacent protons, causing distinct chemical shifts in the aromatic region (e.g., para-fluorine effects on sulfonamide protons).

- The bromine atom in the analogue introduces diamagnetic anisotropy, leading to broader splitting patterns in ¹H-NMR due to quadrupolar relaxation .

- Crystallography :

Table 2: Key Spectroscopic Differences

| Feature | Target Compound (F) | Bromophenyl Analogue (Br) |

|---|---|---|

| ¹H-NMR (Aromatic) | Sharp singlet for fluorophenyl protons | Split peaks due to bromine anisotropy |

| ¹³C-NMR (Sulfonamide) | C-F coupling (~245 ppm for C-F) | C-Br coupling (~105 ppm for C-Br) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.